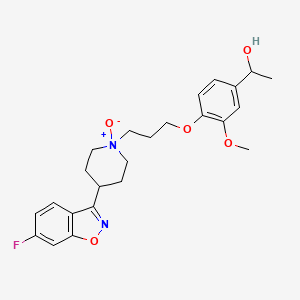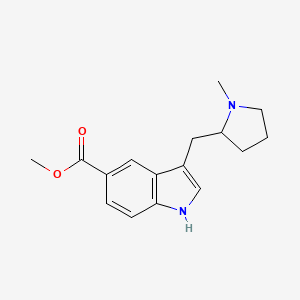
1,3,5-Trimethylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trimethylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where three methyl groups are substituted at the 1, 3, and 5 positions on the naphthalene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Trimethylnaphthalene can be synthesized through various synthetic routes. One common method involves the alkylation of naphthalene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes. One such method involves the catalytic methylation of naphthalene using methanol in the presence of a zeolite catalyst. This process is carried out at elevated temperatures and pressures to achieve high yields of the desired product .
化学反应分析
Types of Reactions
1,3,5-Trimethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the naphthalene ring, leading to the formation of nitro and sulfonic acid derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration; concentrated sulfuric acid for sulfonation
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives
科学研究应用
1,3,5-Trimethylnaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,3,5-Trimethylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to cellular receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
相似化合物的比较
1,3,5-Trimethylnaphthalene can be compared with other trimethylnaphthalene isomers, such as:
- 1,2,3-Trimethylnaphthalene
- 1,4,5-Trimethylnaphthalene
- 1,6,7-Trimethylnaphthalene
These compounds share similar chemical structures but differ in the positions of the methyl groups on the naphthalene ring. The unique arrangement of methyl groups in this compound contributes to its distinct chemical properties and reactivity .
属性
CAS 编号 |
2131-39-7 |
|---|---|
分子式 |
C13H14 |
分子量 |
170.25 g/mol |
IUPAC 名称 |
1,3,5-trimethylnaphthalene |
InChI |
InChI=1S/C13H14/c1-9-7-11(3)12-6-4-5-10(2)13(12)8-9/h4-8H,1-3H3 |
InChI 键 |
IJEBSXFVVHGNQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=C(C2=CC=C1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



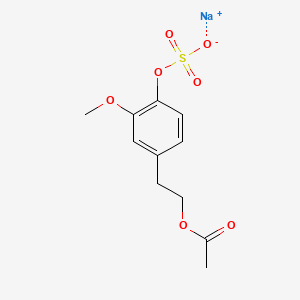
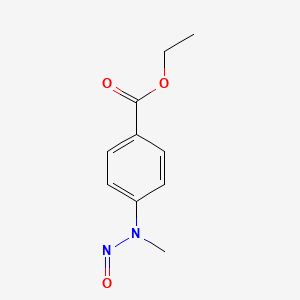

![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)

![Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
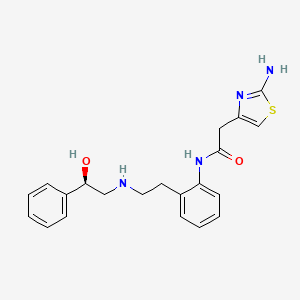


![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)
